molecular formula C17H22O B14105266 (E)-3,5-dimethyl-1-(4-prop-1-en-2-ylphenyl)hex-2-en-1-one

(E)-3,5-dimethyl-1-(4-prop-1-en-2-ylphenyl)hex-2-en-1-one

Katalognummer: B14105266
Molekulargewicht: 242.36 g/mol
InChI-Schlüssel: HHAXSPROQUCRBK-SDNWHVSQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3,5-dimethyl-1-(4-prop-1-en-2-ylphenyl)hex-2-en-1-one is an organic compound that belongs to the class of ketones. This compound features a hex-2-en-1-one backbone with various substituents, including dimethyl groups and a prop-1-en-2-ylphenyl group. The (E) designation indicates the configuration of the double bond in the hex-2-en-1-one chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3,5-dimethyl-1-(4-prop-1-en-2-ylphenyl)hex-2-en-1-one can be achieved through several synthetic routes. One common method involves the aldol condensation of appropriate aldehydes and ketones. For instance, the reaction between 4-prop-1-en-2-ylbenzaldehyde and 3,5-dimethylhexan-2-one under basic conditions can yield the desired product. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out in a solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3,5-dimethyl-1-(4-prop-1-en-2-ylphenyl)hex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of (E)-3,5-dimethyl-1-(4-prop-1-en-2-ylphenyl)hex-2-en-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved can vary based on the compound’s structure and functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-3,5-dimethyl-1-phenylhex-2-en-1-one: Lacks the prop-1-en-2-yl group.

    (E)-3,5-dimethyl-1-(4-methylphenyl)hex-2-en-1-one: Contains a methyl group instead of the prop-1-en-2-yl group.

    (E)-3,5-dimethyl-1-(4-ethylphenyl)hex-2-en-1-one: Contains an ethyl group instead of the prop-1-en-2-yl group.

Uniqueness

(E)-3,5-dimethyl-1-(4-prop-1-en-2-ylphenyl)hex-2-en-1-one is unique due to the presence of the prop-1-en-2-yl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to similar compounds.

Eigenschaften

Molekularformel

C17H22O

Molekulargewicht

242.36 g/mol

IUPAC-Name

(E)-3,5-dimethyl-1-(4-prop-1-en-2-ylphenyl)hex-2-en-1-one

InChI

InChI=1S/C17H22O/c1-12(2)10-14(5)11-17(18)16-8-6-15(7-9-16)13(3)4/h6-9,11-12H,3,10H2,1-2,4-5H3/b14-11+

InChI-Schlüssel

HHAXSPROQUCRBK-SDNWHVSQSA-N

Isomerische SMILES

CC(C)C/C(=C/C(=O)C1=CC=C(C=C1)C(=C)C)/C

Kanonische SMILES

CC(C)CC(=CC(=O)C1=CC=C(C=C1)C(=C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.